molecular formula C9H11N3O3S B11871348 6-(Azetidin-1-ylsulfonyl)nicotinamide

6-(Azetidin-1-ylsulfonyl)nicotinamide

Cat. No.: B11871348
M. Wt: 241.27 g/mol
InChI Key: PPCPWDRFRGXHQG-UHFFFAOYSA-N
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Description

6-(Azetidin-1-ylsulfonyl)nicotinamide is a compound with the molecular formula C9H11N3O3S and a molecular weight of 241.27 g/mol It is a derivative of nicotinamide, featuring an azetidine ring attached to the sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 6-(Azetidin-1-ylsulfonyl)nicotinamide, can be achieved through several methods. One efficient approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is known for its high regio- and stereoselectivity, making it a powerful tool for constructing four-membered heterocyclic compounds like azetidines.

Industrial Production Methods

Industrial production methods for this compound typically involve nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are chosen for their efficiency and ability to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-ylsulfonyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of azetidine derivatives.

Scientific Research Applications

6-(Azetidin-1-ylsulfonyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-1-ylsulfonyl)nicotinamide stands out due to its combination of the azetidine ring and nicotinamide moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

6-(azetidin-1-ylsulfonyl)pyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O3S/c10-9(13)7-2-3-8(11-6-7)16(14,15)12-4-1-5-12/h2-3,6H,1,4-5H2,(H2,10,13)

InChI Key

PPCPWDRFRGXHQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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